molecular formula C13H17N3O4 B11948331 2,6-dimethyl-N-(4-nitrophenyl)morpholine-4-carboxamide CAS No. 6667-32-9

2,6-dimethyl-N-(4-nitrophenyl)morpholine-4-carboxamide

Cat. No.: B11948331
CAS No.: 6667-32-9
M. Wt: 279.29 g/mol
InChI Key: MFOLKAPJNYBJFJ-UHFFFAOYSA-N
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Description

2,6-dimethyl-N-(4-nitrophenyl)morpholine-4-carboxamide is a chemical compound with the molecular formula C13H17N3O4 It is known for its unique structural features, which include a morpholine ring substituted with dimethyl groups and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-N-(4-nitrophenyl)morpholine-4-carboxamide typically involves the reaction of 2,6-dimethylmorpholine with 4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea intermediate, which is then cyclized to form the desired morpholine-4-carboxamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-N-(4-nitrophenyl)morpholine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2,6-dimethyl-N-(4-nitrophenyl)morpholine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-(4-nitrophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules. These interactions can modulate enzymatic activity and cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethyl-4-(4-nitrophenyl)morpholine
  • 2,6-dimethyl-4-(N-(4-methyl-3-nitrophenyl)carbamoyl)morpholine
  • 2,6-dimethyl-4-(N-(2-ethyl-6-methylphenyl)carbamoyl)morpholine

Uniqueness

2,6-dimethyl-N-(4-nitrophenyl)morpholine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

6667-32-9

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

2,6-dimethyl-N-(4-nitrophenyl)morpholine-4-carboxamide

InChI

InChI=1S/C13H17N3O4/c1-9-7-15(8-10(2)20-9)13(17)14-11-3-5-12(6-4-11)16(18)19/h3-6,9-10H,7-8H2,1-2H3,(H,14,17)

InChI Key

MFOLKAPJNYBJFJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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